

Spectroscopic Profile of 4-Methyl-3-heptanol: A Technical Guide

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Compound of Interest

Compound Name: 4-Methyl-3-heptanol

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Methyl-3-heptanol**, a secondary alcohol with applications in chemical synthesis and as a pheromone component in certain insects. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its molecular structure and chemical properties.

Spectroscopic Data Summary

The spectroscopic data for **4-Methyl-3-heptanol** is summarized below. Please note that the NMR data is predicted, as experimentally derived high-resolution data is not publicly available.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)

¹H NMR (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.4 - 3.6	m	1H	H-3
~1.6 - 1.7	m	1H	H-4
~1.2 - 1.5	m	4H	H-2, H-5
~0.8 - 1.0	m	12H	H-1, H-6, H-7, 4-CH ₃

¹³C NMR (Predicted)

Chemical Shift (ppm)	Carbon Assignment
~75 - 80	C-3
~40 - 45	C-4
~25 - 30	C-2
~20 - 25	C-5
~15 - 20	4-CH ₃
~10 - 15	C-1, C-6, C-7

Infrared (IR) Spectroscopy Data

The key IR absorption peaks for **4-Methyl-3-heptanol** are presented below.[\[1\]](#)[\[2\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3360	Strong, Broad	O-H stretch
~2960, 2930, 2870	Strong	C-H stretch (alkane)
~1460	Medium	C-H bend (CH ₂ , CH ₃)
~1380	Medium	C-H bend (CH ₃)
~1110	Strong	C-O stretch

Mass Spectrometry (MS) Data

The mass spectrum of **4-Methyl-3-heptanol** is characterized by the following major fragments observed under electron ionization (EI).^[3]

m/z	Relative Intensity (%)	Putative Fragment
130	< 1	[M] ⁺ (Molecular Ion)
112	~5	[M - H ₂ O] ⁺
101	~10	[M - C ₂ H ₅] ⁺
87	~100	[M - C ₃ H ₇] ⁺ (α-cleavage)
73	~30	[M - C ₄ H ₉] ⁺ (α-cleavage)
59	~45	[C ₃ H ₇ O] ⁺
45	~35	[C ₂ H ₅ O] ⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

NMR Spectroscopy

Sample Preparation:

- A solution of **4-Methyl-3-heptanol** is prepared by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
- A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solution to provide a reference signal at 0 ppm.
- The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

- The NMR tube is placed in the spectrometer.

- For ^1H NMR, the spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.
- For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

Sample Preparation:

- Neat Liquid: A drop of neat **4-Methyl-3-heptanol** is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Solution: Alternatively, a dilute solution of the alcohol in a suitable solvent (e.g., CCl_4) can be prepared and placed in a liquid sample cell.

Data Acquisition:

- A background spectrum of the empty spectrometer (or the solvent and cell) is recorded.
- The prepared sample is placed in the spectrometer's sample compartment.
- The IR spectrum is recorded, typically in the range of $4000\text{-}400\text{ cm}^{-1}$. The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

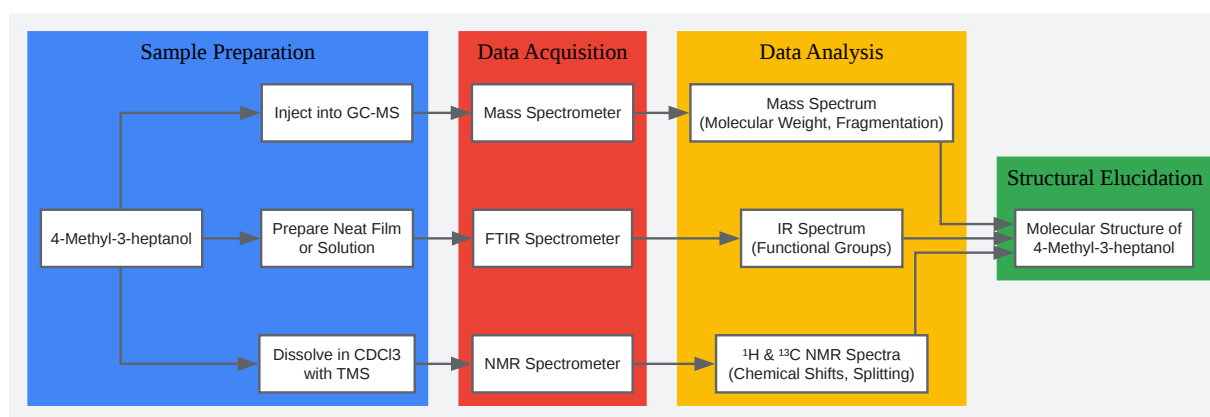
- A small amount of **4-Methyl-3-heptanol** is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.
- In the ion source, the sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation (Electron Ionization - EI).

Mass Analysis and Detection:

- The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- The mass analyzer separates the fragments based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each fragment, generating a mass spectrum which is a plot of relative intensity versus m/z .

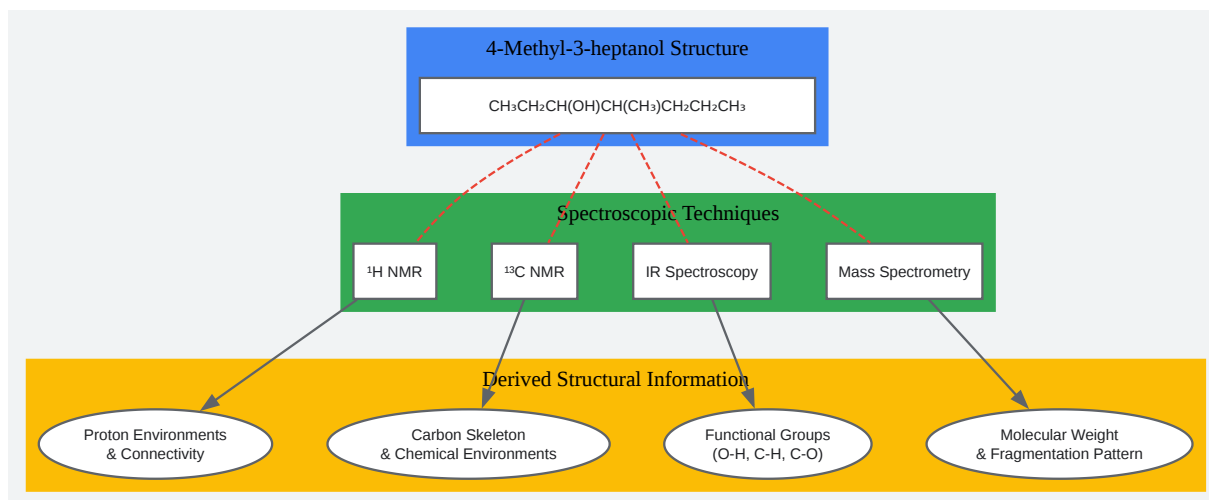
Visualizations

The following diagrams illustrate the relationship between the spectroscopic techniques and the structural information they provide for **4-Methyl-3-heptanol**, as well as a general workflow for its spectroscopic analysis.



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Caption: Workflow for Spectroscopic Analysis of **4-Methyl-3-heptanol**.



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Caption: Relationship between Spectroscopic Techniques and Structural Information.

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